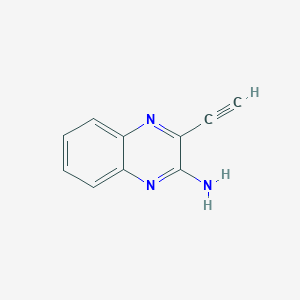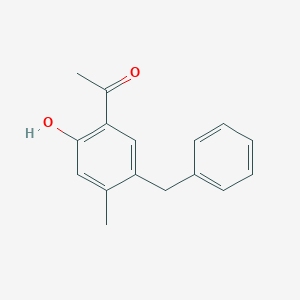
9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene is an organic compound known for its unique electronic and photophysical properties. It is a derivative of anthracene, where two pyridylvinyl groups are attached to the 9 and 10 positions of the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of solvents like dichloromethane or methanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the anthracene core, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .
Aplicaciones Científicas De Investigación
9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and as a building block for organic semiconductors.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Mecanismo De Acción
The mechanism by which 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene exerts its effects is primarily through its electronic structure. The compound acts as an electron donor-acceptor system, where the pyridyl groups facilitate charge transfer. This charge transfer is crucial for its applications in electronic and photonic devices. The interaction with metal surfaces can lead to effective charge separation, enhancing its performance in devices like OLEDs .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of pyridylvinyl groups.
Anthracene: The parent compound without any substituents.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of pyridylvinyl groups.
Uniqueness: 9,10-Bis((E)-2-(pyridin-4-yl)vinyl)anthracene is unique due to its pyridylvinyl groups, which enhance its electron donor-acceptor properties and make it highly suitable for applications in organic electronics and photonics. Its ability to form stable complexes with metals and its strong fluorescence make it stand out among similar compounds .
Propiedades
Fórmula molecular |
C28H20N2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-[(E)-2-[10-[(E)-2-pyridin-4-ylethenyl]anthracen-9-yl]ethenyl]pyridine |
InChI |
InChI=1S/C28H20N2/c1-2-6-24-23(5-1)27(11-9-21-13-17-29-18-14-21)25-7-3-4-8-26(25)28(24)12-10-22-15-19-30-20-16-22/h1-20H/b11-9+,12-10+ |
Clave InChI |
MUGVFODJPVTKOB-WGDLNXRISA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
SMILES isomérico |
C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=NC=C4)C=CC=C3)/C=C/C5=CC=NC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=NC=C4)C=CC5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)












